Lercanidipine-D impurity 2, also known as 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, is a significant impurity associated with the pharmaceutical compound lercanidipine, which is primarily used as a calcium channel blocker for treating hypertension. Understanding this impurity is crucial for ensuring the quality and safety of lercanidipine formulations.
Lercanidipine-D impurity 2 is derived from the synthesis of lercanidipine hydrochloride, where various impurities can form during the manufacturing process. The presence of such impurities is a common concern in pharmaceutical chemistry, necessitating methods to identify and quantify them to comply with regulatory standards .
This compound falls under the category of pharmaceutical impurities. Impurities like Lercanidipine-D impurity 2 can arise from various sources, including raw materials, synthesis conditions, or degradation during storage. It is classified specifically as a nitro-substituted dihydropyridine derivative, which is relevant due to its potential effects on the pharmacological properties of the primary drug .
The synthesis of Lercanidipine-D impurity 2 typically involves hydrolysis reactions using lercanidipine intermediates. A notable method includes the use of sodium hydroxide in an alcohol-water mixture to facilitate hydrolysis at elevated temperatures. The process can be monitored using thin-layer chromatography to ensure the reaction progresses appropriately .
The yield of this synthesis method can reach up to 81% with appropriate conditions .
Lercanidipine-D impurity 2 has a complex molecular structure characterized by a dihydropyridine core substituted with methyl and nitrophenyl groups. Its molecular formula is with a molecular weight of approximately 334.33 g/mol.
Lercanidipine-D impurity 2 can undergo several chemical reactions typical of dihydropyridine derivatives:
The stability and reactivity of Lercanidipine-D impurity 2 are critical for its assessment in pharmaceutical formulations, particularly regarding its potential degradation products during storage or processing.
Lercanidipine acts primarily as a calcium channel blocker, inhibiting calcium ions from entering cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Although Lercanidipine-D impurity 2 does not have therapeutic effects on its own, understanding its formation helps ensure that it does not adversely affect the efficacy or safety profile of lercanidipine .
Lercanidipine-D impurity 2 serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing of lercanidipine formulations. Its identification and quantification are essential for compliance with pharmaceutical regulations set by authorities such as the International Conference on Harmonization. Furthermore, understanding its properties contributes to improving synthesis methods and minimizing impurities in final drug products .
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: